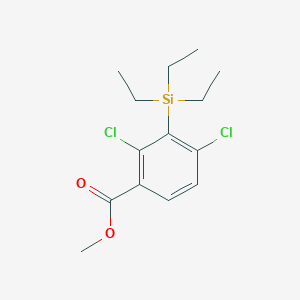

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester

Description

Properties

CAS No. |

650598-49-5 |

|---|---|

Molecular Formula |

C14H20Cl2O2Si |

Molecular Weight |

319.3 g/mol |

IUPAC Name |

methyl 2,4-dichloro-3-triethylsilylbenzoate |

InChI |

InChI=1S/C14H20Cl2O2Si/c1-5-19(6-2,7-3)13-11(15)9-8-10(12(13)16)14(17)18-4/h8-9H,5-7H2,1-4H3 |

InChI Key |

RACNFWNPXCBOCT-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=C(C=CC(=C1Cl)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester typically involves the following steps:

Chlorination: Benzoic acid is chlorinated at positions 2 and 4 using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Silylation: The 3-position of the dichlorobenzoic acid is then silylated using triethylsilyl chloride in the presence of a base such as pyridine.

Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and more efficient catalysts to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triethylsilyl group, which can be converted to a hydroxyl group.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide can facilitate substitution reactions.

Major Products

Oxidation: The major product would be benzoic acid, 2,4-dichloro-3-(hydroxy)-, methyl ester.

Reduction: The major product would be benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methanol.

Substitution: Products would vary depending on the nucleophile used, such as benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester with an amine or thiol group.

Scientific Research Applications

Synthetic Applications

1.1 Organic Synthesis

Benzoic acid derivatives are crucial intermediates in organic synthesis. The triethylsilyl group enhances nucleophilicity and stability during reactions. This compound can be utilized in:

- Esterification Reactions : It can react with alcohols to form esters, which are essential in the production of fragrances and flavorings.

- Chlorination Processes : The dichloro substituents allow for selective chlorination reactions, leading to more complex chlorinated organic compounds.

1.2 Pharmaceutical Synthesis

The compound serves as a precursor for various pharmaceutical agents. For instance:

- Anti-inflammatory Drugs : Its derivatives can be modified to synthesize non-steroidal anti-inflammatory drugs (NSAIDs).

- Antimicrobial Agents : The structure can be altered to enhance antimicrobial properties, making it valuable in developing new antibiotics.

Agricultural Applications

2.1 Pesticide Formulations

Benzoic acid derivatives are often incorporated into pesticide formulations due to their effectiveness against a range of pests. The methyl ester form can improve the solubility and bioavailability of active ingredients.

2.2 Plant Growth Regulators

Research indicates that certain benzoic acid derivatives can act as plant growth regulators, promoting growth and resistance to diseases.

Industrial Applications

3.1 Polymer Production

The compound is used in the synthesis of polymers where its silyl group provides enhanced thermal stability and mechanical properties to the final product.

3.2 Coatings and Adhesives

Due to its chemical stability, it is employed in manufacturing coatings and adhesives that require resistance to environmental degradation.

Case Studies

Mechanism of Action

The mechanism by which benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester exerts its effects depends on the specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The triethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and molecular properties of the target compound and analogs:

Key Observations:

Substituent Bulk : The triethylsilyl group in the target compound is significantly bulkier than substituents in analogs (e.g., isopropoxy in , cyclopentyloxy in ). This steric hindrance may reduce reactivity in nucleophilic substitution or hydrolysis compared to less hindered esters like the 3-chloro derivative .

In contrast, the 3,5-dichloro analog exhibits meta-directing effects, altering regioselectivity in further reactions. The diethylamino group in introduces basicity, absent in the non-polar triethylsilyl group of the target.

Lipophilicity: The triethylsilyl group enhances lipophilicity (logP estimated >4), making the target more soluble in organic solvents than polar analogs like the hydrochloride salt or amino-substituted ester .

Biological Activity

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, methyl ester (CAS No: 650598-49-5) is a synthetic compound with potential biological activities. This article explores its biological activity, including its effects on various cellular pathways, antimicrobial properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzoic acid core modified with dichloro and triethylsilyl groups, which may influence its biological interactions.

1. Protein Degradation Pathways

Recent studies have highlighted the role of benzoic acid derivatives in enhancing protein degradation systems. Specifically, compounds similar to benzoic acid have been shown to promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human cells. For instance, derivatives isolated from Bjerkandera adusta demonstrated significant activation of cathepsins B and L, which are crucial for protein degradation .

Table 1: Activation of Protein Degradation Pathways

| Compound | UPP Activation (%) | ALP Activation (%) | Cathepsin B Activation (%) | Cathepsin L Activation (%) |

|---|---|---|---|---|

| Compound 1 | 467.3 ± 3.9 | Not reported | Significant | Significant |

| Compound 2 | Moderate | Moderate | Low | Low |

| Compound 3 | High | High | Highest | High |

2. Cytotoxicity Studies

In vitro studies assessing cytotoxicity in various cell lines (Hep-G2, A2058, CCD25sk) revealed that benzoic acid derivatives exhibit low toxicity at concentrations up to 10 μg/mL. The findings suggest that these compounds could be safe for therapeutic use without causing significant cell growth inhibition .

Table 2: Cytotoxicity Results in Cell Lines

| Cell Line | Concentration (μg/mL) | Cell Growth Inhibition (%) |

|---|---|---|

| Hep-G2 | 10 | 4.81 ± 0.28 |

| A2058 | 10 | 5.02 ± 0.18 |

| CCD25sk | 10 | 3.56 ± 4.06 |

3. Antimicrobial Activity

The antimicrobial properties of benzoic acid derivatives have been investigated extensively. These compounds have demonstrated activity against a range of microorganisms, including bacteria and fungi. For example, studies have shown that certain derivatives inhibit the growth of Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

Table 3: Antimicrobial Activity of Benzoic Acid Derivatives

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | Not reported |

Case Study: Antiproliferative Effects

A study examining the antiproliferative effects of various benzoic acid derivatives found that certain compounds significantly inhibited cancer cell proliferation. The study highlighted that compounds with halogen substitutions showed enhanced activity against cancer cell lines compared to their non-substituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.